1,3-Dichloro-4-methylisoquinoline

Beschreibung

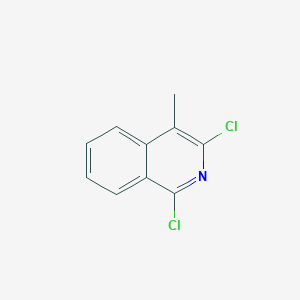

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dichloro-4-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKJKJDITLLQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C2=CC=CC=C12)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 1,3 Dichloro 4 Methylisoquinoline

Nucleophilic Substitution Reactions of Chlorine Atoms at C-1 and C-3

The chlorine atoms at the C-1 and C-3 positions of the isoquinoline (B145761) ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This reactivity is a cornerstone of the synthetic utility of dichloroisoquinolines, allowing for the introduction of a wide range of functional groups.

Reactions with Amines and Other Nucleophiles

1,3-Dichloro-4-methylisoquinoline is expected to react with various nucleophiles, including primary and secondary amines, alkoxides, and thiolates, to yield substituted products. The reaction with amines, in particular, is a common method for the synthesis of aminoisoquinoline derivatives. For instance, reactions with amines can lead to the displacement of one or both chlorine atoms. youtube.comnih.gov The reaction of a related compound, 9-chloro-1,2,3,4-tetrahydroacridine, with n-heptylamine has been shown to be facilitated by palladium catalysis, suggesting that such conditions could also be effective for this compound. rsc.org

Multiple substitutions can occur, especially when the newly introduced amine is also nucleophilic. nih.gov To achieve monosubstitution, an excess of the nucleophile is often employed. youtube.com The general scheme for the nucleophilic substitution with an amine (R-NH₂) can be depicted as a stepwise process, where the first substitution yields a mono-amino-chloro-isoquinoline, which can then potentially undergo a second substitution to give a di-amino-isoquinoline.

Regioselectivity and Stereoselectivity in Substitution Pathways

In nucleophilic aromatic substitution reactions on dichlorinated nitrogen heterocycles, the position of substitution is governed by the electronic properties of the ring and its substituents. In systems like 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C-4 position. acs.orgresearchgate.net This regioselectivity is attributed to the higher LUMO coefficient at the C-4 carbon, making it more electrophilic and susceptible to nucleophilic attack. researchgate.net

For this compound, the C-1 position is generally more reactive towards nucleophiles than the C-3 position. This is because the C-1 position is para to the ring nitrogen, which provides strong activation through resonance stabilization of the Meisenheimer intermediate. The C-3 position is only ortho to the nitrogen, receiving less activation. The methyl group at C-4, being an electron-donating group, may slightly decrease the reactivity of the adjacent C-3 position towards nucleophilic attack. Therefore, monosubstitution is expected to occur predominantly at the C-1 position.

Studies on analogous 3,5-dichloropyrazines have shown that an electron-donating group at the 2-position directs nucleophilic attack to the 3-position, whereas an electron-withdrawing group directs it to the 5-position. slideshare.net Applying this principle, the electron-donating methyl group at C-4 on the isoquinoline ring would further favor nucleophilic attack at the distal C-1 position over the adjacent C-3 position.

Electrophilic Aromatic Substitution on the Benzenoid Ring

Electrophilic aromatic substitution (EAS) on the isoquinoline nucleus occurs on the electron-rich benzenoid ring rather than the electron-deficient pyridine (B92270) ring. amerigoscientific.compharmaguideline.com The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack. In unsubstituted isoquinoline, electrophilic attack occurs preferentially at the C-5 and C-8 positions. amerigoscientific.com

Organometallic Cross-Coupling Reactions

The chlorine atoms on this compound serve as excellent handles for organometallic cross-coupling reactions, such as Suzuki, Heck, and Stille couplings. nih.gov These palladium-catalyzed reactions are powerful tools for forming new carbon-carbon bonds. nih.govdigitellinc.com

Research on the closely related 1,3-dichloroisoquinoline (B189448) has demonstrated regioselective palladium-catalyzed Suzuki coupling with arylboronic acids to yield 1-aryl-3-chloroisoquinolines. This indicates a higher reactivity of the C-1 chlorine atom in these coupling reactions, which is consistent with the principles of nucleophilic substitution. It is expected that this compound would undergo similar regioselective cross-coupling reactions.

A general procedure for a Suzuki coupling reaction is outlined below:

| Reagents | Conditions | Product |

| This compound, Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Inert atmosphere, suitable solvent (e.g., Toluene/Ethanol/Water), Heat | 1-Aryl-3-chloro-4-methylisoquinoline |

This methodology allows for the synthesis of a wide variety of aryl- or vinyl-substituted isoquinolines. nih.govacs.org

Oxidation and Reduction Chemistry of the Isoquinoline Core

The isoquinoline ring system can undergo both oxidation and reduction, typically affecting either the pyridine or the benzene (B151609) ring, depending on the reagents and conditions.

Oxidation: The isoquinoline ring is relatively resistant to oxidation but can be cleaved under vigorous conditions. bohrium.com Oxidation with strong oxidizing agents like alkaline potassium permanganate (B83412) can lead to the cleavage of the benzene ring, yielding a mixture of phthalic acid and cinchomeronic acid (a pyridine dicarboxylic acid). pharmaguideline.com Oxidation can also convert the isoquinoline core into phthalimide (B116566) derivatives. slideshare.netresearchgate.net

Reduction: The pyridine ring of isoquinoline is more susceptible to reduction than the benzene ring. Catalytic hydrogenation is a common method to reduce the isoquinoline core. Depending on the catalyst and conditions, partial or complete reduction of the heterocyclic ring can be achieved, leading to 1,2,3,4-tetrahydroisoquinolines. amerigoscientific.com For example, rhodium and iridium catalysts have been used for the asymmetric hydrogenation of isoquinolines to yield chiral tetrahydroisoquinolines. amerigoscientific.com Reduction with sodium in liquid ammonia (B1221849) (a Birch-type reduction) can also lead to partially reduced products. researchgate.net The chlorine substituents on this compound would likely be stable under many catalytic hydrogenation conditions, allowing for the selective reduction of the N-heterocycle.

pharmaguideline.com-Dipolar Cycloaddition Reactions Involving Isoquinoline Derivatives

While the prompt mentions pharmaguideline.com-dipolar cycloadditions, the more commonly reported and well-established reactions for isoquinoline derivatives are-dipolar cycloadditions. These reactions typically involve isoquinolinium ylides, which are 1,3-dipoles. These ylides can be generated in situ from the corresponding N-substituted isoquinolinium salts in the presence of a base.

The isoquinolinium ylide then reacts with a dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition to form complex polycyclic systems, often with high regio- and stereoselectivity. For example, the reaction of isoquinolinium ylides with dimethyl acetylenedicarboxylate (B1228247) yields dihydrobenzo[g]indolizine and benzo[g]indolizine derivatives. bohrium.com These reactions provide a powerful method for the construction of novel heterocyclic scaffolds based on the isoquinoline framework.

A representative reaction scheme is the cycloaddition of an isoquinolinium ylide with an alkene:

| Reactants | Reaction Type | Product |

| Isoquinolinium Ylide, Alkene (Dipolarophile) | [3+2] Cycloaddition | Pyrrolo[2,1-a]isoquinoline derivative |

Metal-Catalyzed C-H Activation and Functionalization of this compound

The chemical behavior of this compound in metal-catalyzed reactions is dominated by the reactivity of its two carbon-chlorine bonds rather than direct C-H activation. The presence of chlorine atoms at the C1 and C3 positions provides reactive handles for cross-coupling reactions, which are more facile than the activation of the aromatic C-H bonds of the isoquinoline core. The regioselectivity of these coupling reactions is a key aspect of its chemistry, largely dictated by the electronic properties of the isoquinoline ring system.

Research on the closely related compound, 1,3-dichloroisoquinoline, provides significant insights into the expected reactivity of its 4-methyl derivative. The C1 position of the isoquinoline ring is electronically more deficient and, therefore, more susceptible to oxidative addition by a low-valent palladium catalyst, which is the initial step in many cross-coupling cycles. rsc.orgpsu.edu This inherent electronic bias leads to a pronounced regioselectivity in functionalization reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Studies on 1,3-dichloroisoquinoline have demonstrated that palladium-catalyzed Suzuki-Miyaura couplings proceed with high regioselectivity, exclusively at the C1 position. rsc.orgpsu.edu When 1,3-dichloroisoquinoline is treated with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), the C1-chloro substituent is selectively replaced by the aryl group, leaving the C3-chloro group intact. rsc.orgpsu.edu This differential reactivity allows for the synthesis of 1-aryl-3-chloroisoquinolines, which can then be subjected to further functionalization at the C3 position if desired. rsc.org

The general trend for halide reactivity in such couplings is typically I > Br > Cl. However, in polyhalogenated heteroaromatics, the electronic nature of the carbon-halogen bond can override this trend. rsc.org For isoquinolines, the C1 position is inherently more electrophilic, which enhances its reactivity towards oxidative addition with a palladium(0) catalyst. rsc.org This principle is expected to hold for this compound, with the methyl group at C4 likely exerting only a minor electronic or steric influence on the process.

Table 1: Regioselective Suzuki-Miyaura Coupling of 1,3-Dichloroisoquinoline with Arylboronic Acids This table is based on data for the closely related 1,3-dichloroisoquinoline and is illustrative of the expected reactivity for the 4-methyl derivative.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 3-Chloro-1-phenylisoquinoline | 80 | psu.edu |

| 2 | 8-Methoxy-1-naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 3-Chloro-1-(8-methoxy-1-naphthyl)isoquinoline | 80 | rsc.org |

The resulting 1-aryl-3-chloroisoquinolines can be further modified. For instance, the remaining chloro group at the C3 position can undergo nickel-catalyzed reactions with Grignard reagents or direct nucleophilic displacement. rsc.org

Other Potential Metal-Catalyzed Transformations

While less specifically documented for this compound itself, other standard palladium-catalyzed cross-coupling reactions are expected to follow a similar regioselectivity pattern.

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, would be expected to yield 1-alkynyl-3-chloroisoquinolines. For the related 2,4-dichloroquinoline, regioselective Sonogashira coupling occurs at the more reactive C2 position. beilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would likely introduce an amine substituent selectively at the C1 position. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds with aryl halides. wikipedia.orgacsgcipr.org

Stille Coupling: The coupling with organostannanes is also a plausible transformation. The regioselectivity of the Stille coupling of (1-ethoxyvinyl)tri(n-butyl)stannane with 1,3-dichloroisoquinoline has been investigated, indicating that such reactions are feasible. sigmaaldrich.com

Advanced Spectroscopic and Structural Characterization of 1,3 Dichloro 4 Methylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. For 1,3-dichloro-4-methylisoquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the substitution pattern on the isoquinoline (B145761) core.

¹H NMR Chemical Shift Analysis of the Isoquinoline System

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the four protons on the benzene (B151609) ring portion (H-5, H-6, H-7, and H-8) and the three protons of the methyl group.

The protons of the benzenoid ring (H-5, H-6, H-7, H-8) typically appear in the aromatic region, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing effect of the heterocyclic nitrogen atom and the chlorine atoms. The H-8 proton is expected to be the most downfield-shifted of the aromatic protons due to its peri-relationship with the nitrogen atom, likely appearing above δ 8.0 ppm. The H-5 proton would also be shifted downfield. The H-6 and H-7 protons would likely resonate at higher fields (further upfield) compared to H-5 and H-8.

The methyl group at the C-4 position is attached to an sp²-hybridized carbon of the heterocyclic ring. Its protons are expected to appear as a sharp singlet in the region of δ 2.5-2.8 ppm. The absence of a proton at the C-1 and C-3 positions simplifies the spectrum, as there will be no signal from the pyridine-like part of the isoquinoline ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | ~7.8 - 8.2 | Doublet (d) |

| H-6 | ~7.5 - 7.7 | Triplet (t) |

| H-7 | ~7.6 - 7.8 | Triplet (t) |

| H-8 | ~8.1 - 8.5 | Doublet (d) |

| 4-CH₃ | ~2.5 - 2.8 | Singlet (s) |

Note: Predicted values are based on substituent effects in related isoquinoline systems. The exact values can vary based on the solvent and experimental conditions.

¹³C NMR Chemical Shift Analysis and Carbon Connectivity

The proton-decoupled ¹³C NMR spectrum for this compound will display ten distinct signals, corresponding to the nine carbons of the isoquinoline core and the one carbon of the methyl group.

The carbons bearing chlorine atoms, C-1 and C-3, are expected to be significantly downfield-shifted due to the halogen's electronegativity, likely appearing in the δ 145-155 ppm range. Quaternary carbons, such as C-4, C-4a, and C-8a, will also be present. The carbon of the methyl group (4-CH₃) will be the most upfield signal, typically found between δ 15-25 ppm. The remaining aromatic carbons will resonate in the typical aromatic region of δ 120-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~150 - 155 |

| C-3 | ~148 - 152 |

| C-4 | ~130 - 135 |

| C-4a | ~135 - 140 |

| C-5 | ~128 - 132 |

| C-6 | ~126 - 129 |

| C-7 | ~129 - 133 |

| C-8 | ~125 - 128 |

| C-8a | ~140 - 145 |

| 4-CH₃ | ~18 - 25 |

Note: These are estimated chemical shift ranges. Carbons attached to chlorine are deshielded, as are carbons near the heterocyclic nitrogen atom.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling relationships between adjacent protons. For this compound, this would primarily show correlations among the contiguous aromatic protons: H-5 with H-6, H-6 with H-7, and H-7 with H-8. This allows for the sequential assignment of the benzenoid ring protons. No correlations to the methyl singlet would be observed.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This would definitively link the signals of H-5, H-6, H-7, H-8, and the methyl protons to their respective carbon atoms (C-5, C-6, C-7, C-8, and the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons and piecing the molecular fragments together. Key expected correlations include:

The methyl protons (4-CH₃) correlating to C-4, C-3, and C-4a.

H-5 correlating to C-4, C-4a, C-7, and C-8a.

H-8 correlating to C-1, C-6, and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space. An important correlation would be expected between the methyl protons (4-CH₃) and the H-5 proton, confirming their spatial proximity on the isoquinoline ring. A weaker NOE might also be observed between the methyl protons and the H-3 position if a trace amount of a related impurity were present, though in the target molecule, this position is substituted with a chlorine atom.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule. The IR and Raman spectra of this compound would be complementary, offering a complete picture of its vibrational modes.

Vibrational Mode Assignments for Key Functional Groups

The spectrum would be dominated by vibrations associated with the substituted isoquinoline ring and the methyl group.

Aromatic C-H Stretching: Vibrations for the C-H bonds on the benzene ring are expected in the region of 3000-3100 cm⁻¹. libretexts.orgcdnsciencepub.com

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring system typically appear as a series of sharp bands in the 1450-1650 cm⁻¹ range. uomustansiriyah.edu.iq

Methyl C-H Stretching and Bending: The methyl group would exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, in the 2850-2980 cm⁻¹ range. Asymmetric and symmetric C-H bending (deformation) modes would be expected around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

C-H Out-of-Plane Bending: The pattern of C-H out-of-plane (oop) bending in the 675-900 cm⁻¹ region can often help confirm the substitution pattern on the aromatic ring. libretexts.org

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C/C=N | Ring Stretching | 1450 - 1650 |

| Methyl C-H | Asymmetric/Symmetric Stretching | 2850 - 2980 |

| Methyl C-H | Asymmetric Bending | ~1450 |

| Methyl C-H | Symmetric Bending | ~1380 |

Analysis of Halogen-Carbon Stretching Frequencies

The carbon-chlorine (C-Cl) stretching vibrations are of particular interest in this molecule. Since the chlorine atoms are attached to an aromatic (sp²) carbon, the C-Cl stretching bands are expected to be strong and appear in the fingerprint region of the IR spectrum. The typical range for aryl C-Cl stretching is between 850 cm⁻¹ and 550 cm⁻¹. libretexts.orgorgchemboulder.com For this compound, two distinct C-Cl stretching bands may be observable, corresponding to the C1-Cl and C3-Cl bonds, although these could potentially overlap. These bands would likely be more intense in the IR spectrum than in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing critical information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS allows for the determination of a precise molecular formula. For this compound, HRMS analysis is used to verify its molecular formula, C₁₀H₇Cl₂N. The experimentally measured mass is compared to the theoretical exact mass, calculated using the monoisotopic masses of its constituent atoms. A close correlation between these two values, typically with an error of less than 5 ppm, confirms the molecular formula. nih.govnih.gov

A key feature in the mass spectrum of a chlorine-containing compound is its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Consequently, a molecule with two chlorine atoms, such as this compound, will exhibit a distinctive isotopic cluster for the molecular ion ([M]⁺). This cluster consists of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with an expected relative intensity ratio of approximately 9:6:1, providing clear evidence for the presence of two chlorine atoms in the molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇Cl₂N |

| Theoretical Exact Mass (Monoisotopic) | 210.9956 u |

| Isotopic Pattern ([M]⁺:[M+2]⁺:[M+4]⁺) | ~9:6:1 Ratio |

Tandem mass spectrometry (MS/MS), often performed with techniques like electrospray ionization (ESI), provides detailed structural information by analyzing the fragmentation of a selected precursor ion. nih.gov For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation. The resulting fragment ions reveal the connectivity of the molecule.

Studies on similar chloroquinoline and isoquinoline alkaloid derivatives show common fragmentation pathways that include the loss of substituent groups. nih.govnih.govresearchgate.net For this compound, predictable fragmentation would involve the neutral loss of a chlorine atom (Cl•), hydrogen chloride (HCl), or the methyl group (•CH₃). researchgate.net For instance, the loss of a chlorine radical from the molecular ion would produce a significant fragment ion. Subsequent fragmentation could involve the loss of the second chlorine atom or other parts of the molecule, such as the methyl group. Analyzing these fragmentation patterns allows for the confirmation of the substituent positions and the core isoquinoline structure. nih.govresearchgate.net

| Precursor Ion (m/z) | Plausible Neutral Loss | Resulting Fragment Ion (m/z) | Interpretation |

|---|---|---|---|

| 212.0035 | HCl | 176.0396 | Loss of Hydrogen Chloride |

| 212.0035 | Cl• | 177.0423 | Loss of a Chlorine Radical |

| 212.0035 | •CH₃ | 197.9879 | Loss of a Methyl Radical |

| 177.0423 | HCN | 150.0318 | Loss of Hydrogen Cyanide from the N-heterocycle |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating, identifying, and quantifying volatile and semi-volatile compounds. core.ac.ukresearchgate.net In the analysis of this compound, the sample is first vaporized and passed through a GC column, where it is separated from any impurities based on its boiling point and interaction with the column's stationary phase.

The retention time—the time taken for the compound to elute from the column—is a characteristic identifier under specific GC conditions. As the compound exits the GC, it enters the mass spectrometer, which records its mass spectrum. This spectrum acts as a chemical fingerprint, and its comparison with a reference spectrum from a database (like NIST or WILEY) confirms the compound's identity. core.ac.uk The area of the chromatographic peak is proportional to the amount of the compound, allowing for an accurate assessment of its purity. Any other peaks in the chromatogram would indicate the presence of impurities, which can also be identified by their respective mass spectra. nih.gov

| Parameter | Condition |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature ramp (e.g., 100°C to 280°C) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its aromaticity and conjugation.

The absorption of ultraviolet or visible light by an organic molecule promotes electrons from a lower energy orbital to a higher energy one. shu.ac.uk In this compound, the conjugated isoquinoline ring system is the primary chromophore. The UV-Vis spectrum is expected to show strong absorption bands resulting from π → π* transitions, where an electron is excited from a π bonding molecular orbital to a π* anti-bonding molecular orbital. slideshare.netlibretexts.org The nitrogen atom's lone pair of electrons could also potentially participate in n → π* transitions, although these are typically much weaker. uzh.ch

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the substituents on the isoquinoline core. The two electron-withdrawing chlorine atoms and the electron-donating methyl group will alter the energy levels of the molecular orbitals, causing shifts in the absorption wavelengths compared to the parent isoquinoline molecule. nist.gov The complex, multi-band structure of the spectrum is a characteristic feature of the compound's aromatic nature. shu.ac.uk

| Transition | Typical Wavelength Range (nm) | Typical Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Description |

|---|---|---|---|

| π → π | 200 - 400 | 1,000 - 10,000 | Strong absorption due to excitation of π-electrons in the conjugated system. shu.ac.uk |

| n → π | 250 - 600 | 10 - 1,000 | Weaker absorption involving non-bonding electrons on heteroatoms like nitrogen. uzh.ch |

Fluorescence is the emission of light from a molecule as it relaxes from an excited singlet state back to its ground state. While many isoquinoline derivatives are known to be fluorescent, the photophysical properties of this compound are expected to be significantly influenced by its halogen substituents. mdpi.comresearchgate.net

The presence of heavy atoms like chlorine can induce a phenomenon known as the "heavy-atom effect." This effect enhances the rate of intersystem crossing, a process where the molecule transitions from the excited singlet state (S₁) to an excited triplet state (T₁). This efficient population of the triplet state often leads to a significant decrease, or "quenching," of fluorescence. nih.gov Consequently, while some weak fluorescence might be observable, it is also plausible that the compound could exhibit phosphorescence—light emission from the triplet state—particularly at low temperatures where competing non-radiative decay processes are suppressed. Detailed photophysical measurements would be required to fully characterize its emissive properties and quantum yields. nih.gov

Theoretical and Computational Investigations of 1,3 Dichloro 4 Methylisoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules like 1,3-dichloro-4-methylisoquinoline. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict various molecular attributes with a high degree of accuracy.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly used to achieve this. researchgate.net The process involves iterative calculations to find the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The optimized geometry provides a clear picture of the planarity of the isoquinoline (B145761) ring system and the spatial orientation of the chloro and methyl substituents.

Electronic structure analysis delves into the distribution of electrons within the molecule. This analysis helps in understanding the molecule's stability, reactivity, and spectroscopic properties. Key aspects of the electronic structure that are investigated include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. For instance, in similar chlorinated heterocyclic systems, the areas around the nitrogen and chlorine atoms are often found to be electron-rich, indicating potential sites for electrophilic attack, while the carbocyclic ring may exhibit regions susceptible to nucleophilic attack. mdpi.com

Table 1: Calculated Geometrical Parameters for Isoquinoline Derivatives

| Parameter | Bond Length (Å) / Angle (°) | Method |

|---|---|---|

| C-Cl | 1.73 - 1.75 | DFT/B3LYP |

| C-N | 1.31 - 1.37 | DFT/B3LYP |

| C-C (ring) | 1.36 - 1.43 | DFT/B3LYP |

| C-C-N (angle) | 120 - 124 | DFT/B3LYP |

Note: The data in this table is illustrative and based on typical values for similar chlorinated nitrogen-containing heterocyclic compounds calculated using DFT methods. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides invaluable tools for predicting spectroscopic data, which can then be compared with experimental results for structure verification and analysis. bohrium.combohrium.com

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a significant application of DFT. nih.govgithub.io The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. scielo.org.za By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted spectra are instrumental in assigning the signals in experimental NMR data to specific atoms within the this compound molecule. bohrium.comyoutube.com

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. masterorganicchemistry.comyoutube.comyoutube.com By performing a frequency calculation on the optimized geometry, the various vibrational modes (stretching, bending, etc.) and their corresponding intensities can be determined. These calculations aid in the assignment of experimental IR bands to specific functional groups and skeletal vibrations within the molecule. For example, characteristic frequencies for C-Cl, C-N, and C-H stretching, as well as aromatic ring vibrations, can be predicted. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.netsharif.edu These calculations provide information about the electronic transitions between molecular orbitals. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be correlated with the bands observed in experimental UV-Vis spectra, offering insights into the electronic structure and chromophores present in this compound. researchgate.netsharif.eduscience-softcon.de

Table 2: Predicted Spectroscopic Data for a Substituted Quinoline (B57606) Derivative

| Spectroscopy | Parameter | Predicted Value | Method |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) | 110-160 | GIAO-DFT |

| ¹H NMR | Chemical Shift (ppm) | 7.0-8.5 | GIAO-DFT |

| IR | C-Cl Stretch (cm⁻¹) | 700-850 | DFT/B3LYP |

| IR | C=N Stretch (cm⁻¹) | 1620-1650 | DFT/B3LYP |

Note: This table presents typical predicted values for a substituted quinoline system. Specific calculations are required for this compound.

Molecular Orbitals and Reactivity Indices

The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity of a molecule. nih.govchemrxiv.orgwuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally suggests higher reactivity. mdpi.com

The spatial distribution of the HOMO and LUMO in this compound can pinpoint the likely sites for electrophilic and nucleophilic attack, respectively. Reactivity indices derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, provide a more quantitative measure of local reactivity. nih.gov The Fukui function, for instance, can identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions involving this compound, providing insights that can be difficult to obtain through experiments alone. nih.gov

Transition State Analysis and Energy Barriers

By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency analysis of the transition state structure is used to confirm its identity, as it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower activation energy indicates a faster reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution, computational modeling can determine the energy barriers for substitution at different positions, thereby predicting the most likely reaction pathway. mdpi.com

Understanding Regio- and Stereoselectivity

Many reactions can potentially yield multiple products, and computational chemistry is instrumental in predicting and explaining the observed regioselectivity and stereoselectivity. researchgate.netrsc.org

For this compound, a key question is the regioselectivity of nucleophilic substitution: will a nucleophile preferentially attack the C1 or C3 position? By calculating the activation energies for both possible reaction pathways, it is possible to determine which product is kinetically favored. mdpi.commdpi.com Factors influencing this selectivity, such as the distribution of LUMO coefficients and electrostatic potential, can be analyzed. mdpi.com For instance, the carbon atom with the larger LUMO coefficient is often the more electrophilic site and thus more susceptible to nucleophilic attack. mdpi.com

Similarly, if the reactions can lead to different stereoisomers, computational modeling can be used to predict the relative energies of the possible products and the transition states leading to them, thereby explaining the observed stereochemical outcome.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dichloroquinazolines |

| 4-aminoquinazolines |

| 1,3-dichloro-2-nitrobenzene |

| 2,4-dinitroclorobenzene |

| 6-chloro-5-nitrobenzofuroxan |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are cornerstones of computational chemistry, aiming to establish a mathematical relationship between the structural or property descriptors of a compound and its biological activity or physicochemical properties. mdpi.com These models are instrumental in predicting the efficacy of new chemical entities and optimizing lead compounds in drug development.

The foundation of any QSAR/QSPR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's chemical information. For a compound like this compound, a variety of descriptors can be computed to correlate its structure with potential biological activities. These descriptors fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include information about its size, shape, and surface area.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO). The presence of two chlorine atoms and a nitrogen atom in this compound significantly influences its electronic landscape.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a crucial descriptor that quantifies the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Hydrogen Bonding Descriptors: The number of hydrogen bond donors and acceptors is critical for molecular recognition and binding to biological targets.

In a study on 1,3-dioxoisoindoline-4-aminoquinolines, descriptors such as autocorrelation descriptors (ATSC5i, GATS8p), electro-topological state descriptors (minHBint3, minHBint5), and a descriptor related to molecular linear free energy relations (MLFER_A) were found to be important for their antiplasmodial activities. nih.govnih.gov Similarly, for a series of pyrimido-isoquinolin-quinones, 3D-QSAR studies highlighted the importance of steric and electronic properties for their antibacterial activity against methicillin-resistant Staphylococcus aureus. nih.gov

A hypothetical table of molecular descriptors for this compound, based on general knowledge of such compounds, is presented below.

| Descriptor Category | Example Descriptor | Hypothetical Value/Range | Significance |

| Topological | Wiener Index | 500 - 600 | Describes molecular branching and compactness. |

| Geometrical | Molecular Surface Area | 200 - 250 Ų | Relates to accessibility for interactions. |

| Electronic | Dipole Moment | 2 - 4 Debye | Influences solubility and binding orientation. |

| Hydrophobic | LogP | 3.5 - 4.5 | Indicates potential for membrane permeability. |

| Hydrogen Bonding | H-bond Acceptors | 1 (Nitrogen atom) | Potential for specific interactions with target sites. |

Once a set of molecular descriptors is calculated for a series of compounds, statistical methods are employed to build predictive QSAR/QSPR models. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forests. nih.govnih.gov

These models can be used to pre-screen virtual libraries of compounds, including novel derivatives of this compound, to predict their biological activity before synthesis. For instance, a QSAR model developed for isoquinoline derivatives with inhibitory activity against the AKR1C3 enzyme, which is implicated in cancer, could be used to predict the potential of this compound as an anticancer agent. japsonline.com Such predictive models are invaluable for prioritizing candidates for further experimental investigation, thereby saving time and resources in the drug discovery pipeline. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or a nucleic acid. nih.gov This method is crucial for understanding the molecular basis of a drug's mechanism of action and for structure-based drug design.

For this compound, molecular docking simulations would involve placing the molecule into the binding site of a relevant biological target. The choice of target would depend on the therapeutic area of interest. For example, given that some isoquinoline derivatives exhibit anticancer properties, potential targets could include protein kinases or enzymes involved in cell cycle regulation. nih.govnih.gov

The docking process generates multiple possible binding poses, which are then scored based on a scoring function that estimates the binding affinity. Analysis of the top-ranked poses can reveal key interactions, such as:

Hydrogen Bonds: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor.

Halogen Bonds: The two chlorine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Hydrophobic Interactions: The aromatic rings and the methyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-stacking: The isoquinoline ring system can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A study on dihydroisoquinoline derivatives as potential anticancer agents used molecular docking to explore their binding mode in the active site of leucine (B10760876) aminopeptidase. The simulation revealed that the compound could form hydrogen bonds and coordinate with a zinc ion, which was deemed essential for its inhibitory activity. nih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or an estimated binding free energy (ΔG). nih.gov While these scores are approximations, they are highly useful for ranking different compounds in terms of their potential potency.

For this compound and its virtual analogues, docking simulations against a specific target would allow for a comparative analysis of their predicted binding affinities. This information can guide the structural modification of the lead compound to enhance its binding to the target. For example, if a particular region of the binding pocket is found to be unoccupied, a substituent could be added to the isoquinoline scaffold to create additional favorable interactions.

The table below illustrates a hypothetical outcome of a docking study for this compound against a putative protein target.

| Parameter | Predicted Value | Interpretation |

| Docking Score | -8.5 kcal/mol | Indicates a potentially strong binding affinity. |

| Number of H-bonds | 1 | Interaction with a key residue in the active site. |

| Interacting Residues | Leu83, Val12, Phe25 | Highlights the specific amino acids involved in binding. |

| Binding Mode | The dichloro-substituted ring is buried in a hydrophobic pocket. | Provides a rationale for the observed or predicted activity. |

Investigation of Biological Activities and Structure Activity Relationships Sar of 1,3 Dichloro 4 Methylisoquinoline Derivatives Excluding Clinical Human Trial Data

Overview of Isoquinoline (B145761) Scaffold Biological Relevance

The isoquinoline framework is a privileged scaffold in drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological effects. ontosight.airsc.orgnih.gov The versatility of the isoquinoline ring system allows for interactions with a multitude of biological targets, leading to a diverse range of cellular responses.

Anticancer Activities and Mechanisms of Action (Cell-based studies, in vitro analysis)

Isoquinoline derivatives have emerged as a significant class of compounds with promising anticancer properties. benthamdirect.comnih.gov Their mechanisms of action are multifaceted, often involving the induction of cell cycle arrest, apoptosis, and autophagy, ultimately leading to cancer cell death. nih.govresearchgate.net

Cell Cycle Arrest and Apoptosis: Many isoquinoline alkaloids have been shown to halt the cell cycle at various checkpoints and trigger programmed cell death, or apoptosis. researchgate.net For instance, some derivatives can activate caspases, a family of proteases that are crucial for initiating and executing apoptosis. researchgate.net

Tubulin Polymerization Inhibition: A key mechanism of action for several isoquinoline compounds is the disruption of microtubule dynamics. nih.gov By inhibiting tubulin polymerization, these molecules interfere with the formation of the mitotic spindle, a critical structure for cell division, leading to mitotic arrest and subsequent apoptosis. nih.govacs.org

Enzyme Inhibition: Certain isoquinoline derivatives exert their anticancer effects by inhibiting enzymes that are vital for cancer cell survival and proliferation. nih.govresearchgate.net This includes enzymes involved in DNA replication and repair, as well as signaling pathways that promote tumor growth. nih.gov For example, some isoquinoline-tethered quinazoline (B50416) derivatives have shown potent inhibition of HER2 kinase, a receptor tyrosine kinase often overexpressed in breast cancer. nih.gov

Table 1: Anticancer Activity of Select Isoquinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Mechanism of Action | Reference(s) |

| Isoquinoline-based compounds | Human lung cancer cell lines | Significant cytotoxicity (low micromolar IC50 values) | Inhibition of cell proliferation, induction of apoptosis | researchgate.net |

| 3-Arylisoquinolinones | Lung, ovarian, breast, colorectal, and melanoma cancer cell lines | Antiproliferative activity | Inhibition of tubulin polymerization | acs.org |

| Isoquinoline-tethered quinazoline derivatives | SKBR3 (HER2-overexpressing breast cancer) | Potent inhibition of HER2 kinase and cell proliferation | HER2 kinase inhibition | nih.gov |

| Isoquinoline derivatives B01002 and C26001 | Ovarian cancer xenografts | Inhibition of tumor cell proliferation | Induction of apoptosis, inhibition of IAP proteins | nih.gov |

Antimicrobial Properties (e.g., Antiviral, Antimycobacterial, Antimalarial, Anti-tuberculosis)

The isoquinoline scaffold is also a source of compounds with significant antimicrobial activity against a range of pathogens. nih.govnih.gov

Antibacterial and Antifungal Activity: Numerous synthetic and natural isoquinoline alkaloids have demonstrated broad-spectrum bactericidal and fungicidal properties. nih.govnih.gov For example, certain functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have exhibited high bactericidal activity. nih.gov Additionally, novel isoquinoline dipeptide conjugates have shown promising activity against Escherichia coli and potent antibacterial and antifungal effects. nih.gov

Anti-tuberculosis Activity: Derivatives of tetrahydroisoquinoline have been identified as effective inhibitors of Mycobacterium tuberculosis in culture. nih.gov These compounds have been shown to modestly inhibit the ATP synthase of the bacterium, a crucial enzyme for its survival. nih.gov

Antiviral Activity: The structural features of some isoquinoline alkaloids, such as the presence of a quaternary nitrogen and a methylenedioxy group at specific positions, have been associated with increased antiviral activity. epa.gov

Table 2: Antimicrobial Activity of Select Isoquinoline Derivatives

| Derivative Class | Pathogen(s) | Observed Activity | Reference(s) |

| Functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) | Various bacteria | High and broad-range bactericidal activity | nih.gov |

| Chlorinated ester and carbamate (B1207046) derivatives of THIQs | Various fungi | Greatest antifungal activity | nih.gov |

| Isoquinoline dipeptide conjugates | Escherichia coli, MTCC 443, MTCC 1688, various fungi | Promising antibacterial and potent antifungal activity | nih.gov |

| 5,8-disubstituted tetrahydroisoquinolines | Mycobacterium tuberculosis | Effective inhibition in culture | nih.gov |

Enzyme Inhibition Studies (e.g., Cytochrome P450 enzymes, PDE4B, LSD1)

The ability of isoquinoline derivatives to inhibit various enzymes is a key aspect of their biological activity. nih.gov

HER2 Kinase: As previously mentioned, isoquinoline-tethered quinazoline derivatives have been developed as potent and selective inhibitors of HER2 kinase, an important target in breast cancer therapy. nih.gov

Inhibitor of Apoptosis Proteins (IAPs): Certain isoquinoline derivatives have been synthesized to inhibit IAPs, a family of proteins that block apoptosis. nih.gov By inhibiting IAPs, these compounds can promote cancer cell death. nih.gov

AKR1C3: Quantitative structure-activity relationship (QSAR) studies have been conducted on isoquinoline derivatives as inhibitors of AKR1C3, an enzyme implicated in castration-resistant prostate cancer. japsonline.com

Mycobacterium tuberculosis ATP synthase: Tetrahydroisoquinoline derivatives have shown modest inhibitory activity against the ATP synthase of M. tb, highlighting a potential mechanism for their anti-tuberculosis effects. nih.gov

Other Reported Biological Activities (e.g., Antihyperglycemic, Antioxidant, Anti-inflammatory)

Beyond their anticancer and antimicrobial effects, isoquinoline derivatives have been investigated for a variety of other biological activities. nih.gov

Anti-inflammatory and Analgesic Effects: Isoquinoline alkaloids found in various herbal plants have been traditionally used for their anti-inflammatory and analgesic properties. researchgate.net

Antihyperglycemic Potential: Some isoquinoline derivatives have been explored as potential agents for managing type 2 diabetes mellitus through the modulation of targets like PPARγ. nih.gov

Neuroprotective Effects: Certain tetrahydroisoquinoline derivatives have been studied for their potential neuroprotective properties. nih.gov

Structure-Activity Relationship (SAR) Studies for 1,3-Dichloro-4-methylisoquinoline Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. These studies guide the design and optimization of new drug candidates.

Impact of Halogen Substitutions (Position and Type) on Biological Activity

The introduction of halogen atoms into the isoquinoline scaffold can significantly impact the biological activity of the resulting derivatives. The position and type of halogen can influence factors such as lipophilicity, electronic properties, and binding affinity to biological targets.

Enhanced Antimicrobial Activity: Studies on functionalized tetrahydroisoquinolines have shown that halogenated derivatives, particularly chlorinated and fluorinated compounds, exhibit remarkable bactericidal and antifungal activity. nih.gov For example, chlorobenzoate and chlorophenylpropanoate esters, as well as chlorophenethyl carbamate derivatives, displayed significant antifungal properties. nih.gov

Influence on Anticancer Activity: In the context of anticancer activity, halogen substitutions can dramatically alter potency. For instance, in a series of 3-arylisoquinolinones, 3'-halogenated compounds were found to be potent inhibitors of tubulin polymerization. acs.org

Modulation of Enzyme Inhibition: Halogen substituents on the isoquinoline scaffold can also switch the selectivity of enzyme inhibition. For example, halogen-substituted isoquinoline-1,3-dione-based inhibitors have been developed to target the deubiquitinase USP2. researchgate.net

Impact of Halogen Position: The position of the halogen substituent is critical. For example, in a series of pyrimido-isoquinolin-quinones with antibacterial activity against methicillin-resistant Staphylococcus aureus, a chlorine atom at the ortho position resulted in lower activity compared to a bromine derivative at the same position, potentially due to the smaller size of the chlorine atom. nih.gov Conversely, substitutions at the meta position were found to be less active. nih.gov

Role of the Methyl Group at C-4 on Biological Activity Profile

The substitution at the C-4 position of the quinoline (B57606) or isoquinoline nucleus can significantly modulate biological activity. While direct studies on the C-4 methyl group in a 1,3-dichloro-isoquinoline framework are not extensively documented, SAR studies on analogous compounds provide valuable inferences. For instance, in the development of 4-substituted quinolines as antimalarial agents, the nature of the side chain at the C-4 position is critical for activity. pharmacy180.com A methyl group at position 3 in the quinoline nucleus has been shown to reduce antimalarial activity, and an additional methyl group at position 8 abolishes it entirely, highlighting the high spatial and electronic sensitivity of the scaffold to methyl substitutions. pharmacy180.com In other contexts, such as antitumor agents, modifications at various positions of the isoquinoline ring system are explored to enhance potency and selectivity. nih.gov The introduction of a methyl group, a small lipophilic substituent, can influence the compound's ability to fit into a receptor's binding pocket and can affect its metabolic stability.

Influence of Substituents on the Benzenoid Ring

Substituents on the benzenoid portion of the isoquinoline ring play a crucial role in determining the molecule's electronic properties and, consequently, its biological activity. Electron-donating groups, such as methoxy (B1213986) or hydroxyl groups, can increase the electron density of the aromatic system, which may enhance binding to certain biological targets. Conversely, electron-withdrawing groups, like the chloro groups present in this compound, significantly alter the electronic distribution. In studies of 6-chloro-2-arylvinylquinolines, the 6-chloro substituent was found to be important for antiplasmodial activity. nih.gov Similarly, in the design of re-engineered chloroquine (B1663885) analogues like piperaquine, the 7-chloro group on the quinoline nucleus is considered optimal for antimalarial efficacy. pharmacy180.comnih.gov This suggests that halogen substituents on the benzenoid ring are key determinants of potency in certain therapeutic classes.

Conformational and Electronic Effects on Biological Potency

The biological potency of isoquinoline derivatives is governed by a combination of conformational and electronic factors. The arrangement of substituents dictates the molecule's three-dimensional shape, which must be complementary to the topology of its biological target. nih.gov The electronic nature of these substituents influences non-covalent interactions, such as hydrogen bonds, and electrostatic and van der Waals forces, which are fundamental to ligand-protein binding. nih.gov

The presence of electron-withdrawing groups, such as chlorine at positions C-1 and C-3, would be expected to decrease the basicity of the isoquinoline nitrogen atom and create distinct electronic regions across the molecule. This electronic landscape is critical for the molecule's interaction with protein binding sites. For example, in a series of isoquinoline-based CRTH2 receptor antagonists, the specific arrangement of substituents was essential for achieving high binding affinity and functional antagonism. nih.gov

Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding how these compounds interact with biological systems at a molecular level is key to developing new therapeutic agents. This involves studying their effects on cellular pathways and their direct binding to protein targets.

Cellular Pathway Modulation in Biological Systems (in vitro studies)

Isoquinoline derivatives have been shown to modulate various cellular pathways. For instance, certain isoquinoline alkaloids can interfere with critical signaling pathways such as those involved in inflammation. nih.gov Some isoquinoline-based compounds have demonstrated the ability to act as antagonists for specific receptors, thereby blocking downstream signaling cascades. A notable example is the development of isoquinoline derivatives as potent antagonists of the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor, which is involved in allergic inflammation. nih.govconsensus.appconsensus.app The compound TASP0376377, an isoquinoline derivative, was shown to be effective in a chemotaxis assay, indicating its ability to disrupt cellular migration processes triggered by the receptor. nih.gov

The table below summarizes the in vitro activity of a representative isoquinoline derivative, TASP0376377, which acts as a CRTH2 antagonist.

| Compound | Target | Assay Type | Activity (IC₅₀) |

| TASP0376377 | CRTH2 | Binding Affinity | 19 nM |

| TASP0376377 | CRTH2 | Functional Antagonist | 13 nM |

| TASP0376377 | CRTH2 | Chemotaxis Assay | 23 nM |

| TASP0376377 | DP1 Receptor | Binding Affinity | >1 µM |

| TASP0376377 | COX-1 Enzyme | Binding Affinity | >10 µM |

| TASP0376377 | COX-2 Enzyme | Binding Affinity | >10 µM |

| Data sourced from a study on isoquinoline derivatives as CRTH2 receptor antagonists. nih.gov |

Receptor Binding and Ligand-Protein Interactions (Computational and in vitro)

The interaction between a small molecule like a this compound derivative and its protein target is the foundational event for its biological effect. In vitro binding assays and computational modeling are key tools for characterizing these interactions. nih.govnih.gov

Studies on various isoquinoline derivatives have identified them as potent ligands for a range of receptors. For example, a series of isoquinoline derivatives were synthesized and evaluated as antagonists for the CRTH2 receptor. nih.govconsensus.app The lead compound, TASP0376377, demonstrated high binding affinity and selectivity. The SAR studies indicated that specific substitutions on the isoquinoline scaffold were crucial for this potent interaction. nih.gov Such studies often reveal key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. While the specific binding partners for this compound are not defined, the data from related compounds suggest that the dichloro substitutions would significantly influence its binding properties, potentially favoring interactions with targets that have complementary electrostatic and hydrophobic pockets.

The table below shows the antimalarial activity and selectivity of various 6-chloro-quinoline analogues, illustrating the impact of structural modifications on biological activity against Plasmodium falciparum strains.

| Compound | Modification | Activity vs. 3D7 Strain (EC₅₀, nM) | Activity vs. Dd2 Strain (EC₅₀, nM) | Resistance Index (RI) | Selectivity Index (SI) |

| 29 | 4-fluoro analogue | 8.7 ± 0.5 | 11.0 ± 0.7 | 1.3 | >2298 |

| 30 | 2-fluoro analogue | 55.9 ± 9.5 | 58.0 ± 1.8 | 1.0 | >344 |

| 31 | 3-fluoro analogue | 23.0 ± 2.8 | 21.0 ± 1.1 | 0.9 | >952 |

| Data from a study on 6-chloro-2-arylvinylquinolines. nih.gov The 3D7 strain is chloroquine-sensitive, while the Dd2 strain is chloroquine-resistant. |

Advanced Research Applications of 1,3 Dichloro 4 Methylisoquinoline As a Chemical Synthon

Application in Heterocyclic Chemistry for Novel Scaffold Synthesis

The dichloro-substituted isoquinoline (B145761) ring is a privileged starting point for the generation of diverse heterocyclic systems. The presence of two chlorine atoms at the 1 and 3 positions of the isoquinoline nucleus allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is a key feature that synthetic chemists exploit to introduce a variety of functional groups, leading to the creation of novel molecular scaffolds.

The chlorine atom at the 1-position is generally more susceptible to nucleophilic attack than the chlorine at the 3-position. This is attributed to the electronic influence of the ring nitrogen, which activates the C1 position towards substitution. This reactivity pattern allows for the selective replacement of the C1-chloro group with various nucleophiles such as amines, alcohols, and thiols, while leaving the C3-chloro group intact for subsequent transformations. For example, reaction with a primary amine can yield a 4-methyl-1-amino-3-chloroisoquinoline derivative. The remaining chlorine at the C3 position can then be subjected to a second, distinct nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki, Heck, or Buchwald-Hartwig reaction. This stepwise functionalization provides a powerful strategy for the synthesis of polysubstituted isoquinolines with precise control over the substitution pattern.

Furthermore, the 1,3-dichloro-4-methylisoquinoline scaffold can be utilized in intramolecular cyclization reactions to construct fused heterocyclic systems. By introducing a nucleophile at the C1 position that also bears a reactive functional group, a subsequent intramolecular reaction with the C3-chloro group or another part of the molecule can lead to the formation of novel tricyclic or tetracyclic ring systems. These complex scaffolds are of significant interest in medicinal chemistry as they can present unique three-dimensional arrangements of functional groups for interaction with biological targets.

The strategic placement of the methyl group at the 4-position can also influence the reactivity and properties of the resulting scaffolds. Sterically, the methyl group can direct the regioselectivity of certain reactions. Electronically, it can modulate the electron density of the aromatic system, thereby affecting the rate and outcome of substitution reactions.

Table 1: Reactivity of Chloro-substituted Heterocycles

| Compound | Position of Chlorine | Relative Reactivity towards Nucleophiles | Ref. |

|---|---|---|---|

| 2,4-Dichloroquinazoline | C4 | More reactive | mdpi.com |

| 2,4-Dichloroquinazoline | C2 | Less reactive | mdpi.com |

| 1,3-Dichloroisoquinoline (B189448) | C1 | More reactive (inferred) | |

| 1,3-Dichloroisoquinoline | C3 | Less reactive (inferred) |

Use as a Building Block in Complex Molecule Construction

The utility of this compound extends beyond the synthesis of novel heterocyclic cores to its application as a key building block in the total synthesis of complex natural products and other intricate molecular targets. The isoquinoline motif is present in a wide array of alkaloids with potent pharmacological activities, such as papaverine (B1678415) and morphine. Synthetic analogues of these natural products are often pursued to improve their therapeutic properties and to explore structure-activity relationships (SAR).

In the context of complex molecule synthesis, this compound can serve as a robust fragment that can be elaborated upon in a convergent synthetic strategy. The two chloro substituents provide orthogonal handles for coupling with other molecular fragments. For instance, a Suzuki coupling at the C3 position could be used to introduce a complex aryl or heteroaryl group, while the C1 position could be functionalized with a side chain containing additional stereocenters and functional groups via an SNAr reaction.

The methyl group at the C4 position can also be a site for further functionalization. For example, radical bromination could introduce a bromine atom on the methyl group, creating a benzylic bromide that is susceptible to a wide range of nucleophilic substitution reactions. This allows for the attachment of various side chains at this position, further increasing the molecular complexity that can be achieved from this versatile building block.

The construction of biaryl compounds, which are prevalent in many biologically active molecules, can be facilitated using this compound. A double Suzuki or Stille coupling reaction could, in principle, be employed to introduce two different aryl or heteroaryl groups at the C1 and C3 positions, leading to highly functionalized and sterically congested biaryl systems that would be challenging to synthesize using other methods.

Contribution to the Development of Chemical Probes and Research Tools

Chemical probes are essential tools for dissecting complex biological processes. These small molecules are designed to interact with a specific biological target, such as a protein or enzyme, and can be used to study its function in a cellular or in vivo context. The development of effective chemical probes often requires a modular synthetic route that allows for the systematic variation of different parts of the molecule to optimize potency, selectivity, and other properties.

This compound provides an excellent scaffold for the development of chemical probes. The ability to introduce different functional groups at the C1 and C3 positions allows for the generation of focused libraries of compounds for screening against a particular biological target. For example, one position could be used to attach a group that confers target-binding affinity, while the other position could be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, for target identification and visualization.

The isoquinoline core itself is a "privileged" structure in medicinal chemistry, meaning that it is a molecular framework that is capable of providing ligands for a range of biological targets. mdpi.com This inherent biological relevance makes substituted isoquinolines attractive starting points for probe development. The 4-methyl group can also play a role in fine-tuning the pharmacological properties of the probe, such as its solubility, cell permeability, and metabolic stability.

For instance, by systematically varying the substituents at the C1 and C3 positions of the this compound core, researchers can explore the SAR for a particular biological target. Once a potent and selective ligand is identified, it can be further modified with a reactive group to create an activity-based probe for target engagement studies or with a fluorescent tag to visualize the subcellular localization of the target.

Q & A

Q. Methodological Approach :

- Use a fractional factorial design to test variables.

- Monitor reaction progress via TLC or HPLC.

- Validate purity via NMR (e.g., absence of proton signals from unreacted intermediates) and elemental analysis.

What advanced techniques are recommended for resolving crystallographic ambiguities in this compound derivatives?

Advanced Research Question

X-ray crystallography paired with SHELX software (e.g., SHELXL for refinement) is critical. Challenges include:

Q. Methodological Answer :

- Collect data at low temperature (e.g., 100 K) to minimize thermal motion.

- Refine using SHELXL with restraints for bond lengths/angles.

- Validate with R-factor convergence (<5% discrepancy) and CheckCIF reports.

How should researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound analogs?

Advanced Research Question

SAR studies require systematic substitution at positions 1, 3, and 4. For example:

- Variation : Replace Cl with F or methyl with ethyl groups.

- Biological assays : Test cytotoxicity (e.g., IC50 against cancer cell lines) and antimicrobial activity (MIC against Gram+/Gram- bacteria) .

Q. Experimental Design :

- Controls : Include parent compound and known inhibitors (e.g., doxorubicin for cytotoxicity).

- Dose-response curves : Use 3-4 logarithmic concentrations.

- Statistical validation : ANOVA for inter-group comparisons (p < 0.05).

What analytical methods are most reliable for assessing the purity of this compound?

Basic Research Question

Combine orthogonal techniques:

HPLC : Use a C18 column with UV detection (λ = 254 nm).

NMR : Check for absence of extraneous peaks (e.g., DMSO-d6 solvent suppression).

Mass spectrometry : Confirm molecular ion ([M+H]+) and isotopic Cl pattern.

Q. Methodological Considerations :

- HPLC method validation : Linearity (R² > 0.99), LOD/LOQ determination.

- Quantitative NMR : Use internal standards (e.g., maleic acid) for purity >98% .

How can researchers address contradictions between spectroscopic data and computational modeling results?

Advanced Research Question

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

- Temperature-dependent NMR : Detect conformational changes.

- DFT calculations : Compare optimized structures (e.g., Gaussian09) with crystallographic data .

- Solid-state NMR : Validate crystallographic hydrogen bonding networks.

Case Example : If NMR suggests equatorial chloro positioning but X-ray shows axial, assess solvent polarity’s role in solution vs. solid-state conformers.

What are the best practices for handling hazardous byproducts during synthesis?

Basic Research Question

- Waste streams : Quench reactive intermediates (e.g., HCl gas) with NaOH scrubbers.

- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment .

- Documentation : Follow SDS guidelines for disposal (e.g., incineration for halogenated waste).

Methodological Note : Monitor reaction exotherms via IR thermography to prevent runaway reactions.

How can crystallographic data be leveraged to predict the reactivity of this compound?

Advanced Research Question

- Electrostatic potential maps : Identify electrophilic sites (e.g., C-4 methyl group).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) influencing solubility .

- Reactivity predictors : Use bond dissociation energies (BDEs) from DFT to anticipate substitution sites.

Example : High BDE at C-1 Cl suggests resistance to nucleophilic attack compared to C-3.

What strategies mitigate challenges in reproducing synthetic protocols for this compound?

Basic Research Question

- Detailed SOPs : Specify equipment (e.g., reflux condenser type), stirring rates, and cooling gradients.

- Batch testing : Replicate under controlled humidity/temperature.

- Collaborative validation : Cross-lab verification using shared reference standards (e.g., LGC Standards) .

Troubleshooting : If yields drop below 50%, check HCl purity or catalyst aging.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.